molecular formula C9H6I2O3 B3016302 (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid CAS No. 773129-74-1

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid

Cat. No.: B3016302
CAS No.: 773129-74-1
M. Wt: 415.953
InChI Key: WMJMQOXUHVZLOY-OWOJBTEDSA-N
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Description

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid is an organic compound characterized by the presence of hydroxy and diiodo substituents on a phenyl ring, connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid typically involves the iodination of a hydroxyphenyl precursor followed by a condensation reaction to introduce the prop-2-enoic acid group. Common reagents used in these reactions include iodine and oxidizing agents for iodination, and base catalysts for the condensation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The condensation reactions are optimized for high efficiency and minimal by-products, often employing advanced catalytic systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 3-(2-Hydroxy-3,5-diiodophenyl)propanoic acid.

    Reduction: Formation of 3-(2-Hydroxy-3,5-diiodophenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodine content.

    Medicine: Explored for its potential therapeutic properties, particularly in thyroid-related disorders due to its iodine content.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid involves its interaction with molecular targets through its hydroxy and iodine groups. These interactions can modulate various biochemical pathways, particularly those involving iodine metabolism. The compound’s effects are mediated through its ability to participate in redox reactions and form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxy-3,5-diiodophenyl)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.

    2-Hydroxy-3,5-diiodobenzoic acid: Similar iodine and hydroxy substitution pattern but with a benzoic acid moiety instead of prop-2-enoic acid.

Uniqueness

(E)-3-(2-Hydroxy-3,5-diiodophenyl)prop-2-enoic acid is unique due to the presence of both hydroxy and diiodo groups on the phenyl ring, combined with the prop-2-enoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(2-hydroxy-3,5-diiodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6I2O3/c10-6-3-5(1-2-8(12)13)9(14)7(11)4-6/h1-4,14H,(H,12,13)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJMQOXUHVZLOY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=C/C(=O)O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6I2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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